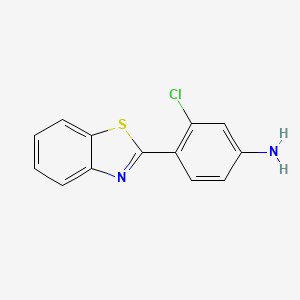

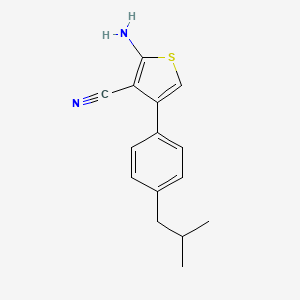

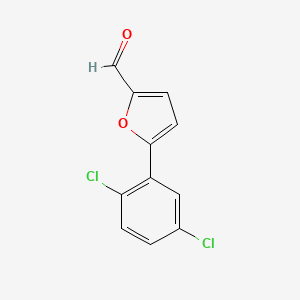

![molecular formula C14H14N2O2 B1269440 Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine CAS No. 626210-49-9](/img/structure/B1269440.png)

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (BDMP) is an organic compound belonging to the class of heterocyclic compounds. It is a member of the benzodioxole family and is an important building block for the synthesis of various organic molecules. BDMP has been used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals. In addition, it has been used as a starting material in the synthesis of a variety of biologically active compounds, including anti-cancer drugs, insecticides, and fungicides.

Scientific Research Applications

Cancer Research and Antitumor Activity

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine has been explored in cancer research, particularly in the context of breast cancer metastasis. A study by Wang et al. (2011) identified an analogue of this compound showing significant effects in blocking angiogenesis and inducing apoptosis in breast cancer cell lines, suggesting potential utility in cancer treatment (Wang et al., 2011). Wu et al. (2016) synthesized a series of related compounds which exhibited potent growth inhibition properties on various human cancer cell lines, with some compounds showing promising activities against HeLa, A549, and MCF-7 cell lines (Wu et al., 2016).

Biochemical Studies and Synthesis

In biochemical studies, this compound has been a focus for synthesis and characterization. For instance, a study by Sankaralingam and Palaniandavar (2014) discussed the synthesis of diiron(III) complexes involving a related ligand, contributing to understanding the molecular structure and catalytic properties of such complexes (Sankaralingam & Palaniandavar, 2014). Additionally, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate by Wang Xiu-jian (2009) explores the chemical properties and potential applications of similar compounds (Wang Xiu-jian, 2009).

Application in Fluorescent Sensors and Imaging

The compound and its derivatives have been used in the development of fluorescent sensors and for biological imaging. Nolan et al. (2006) designed fluorescent Zn(II) sensors based on a structure containing a pyridyl-amine-pyrrole group, illustrating its potential in cell permeability and in vivo responsiveness to Zn(II) (Nolan et al., 2006). Another study by Srivastava et al. (2017) discussed the use of pyridyl substituted benzamides, a class including this compound, in creating materials with aggregation enhanced emission and multi-stimuli-responsive properties, useful in advanced optical applications (Srivastava et al., 2017).

Miscellaneous Applications

This compound has found diverse applications, such as in the synthesis of novel coordination polymers with potential in catalysis and materials science. For instance, Zhang et al. (2013) designed helical silver(I) coordination polymers using flexible unsymmetrical bis(pyridyl) ligands, demonstrating the versatility of these compounds in constructing complex molecular structures (Zhang et al., 2013).

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-6-16-12(3-1)9-15-8-11-4-5-13-14(7-11)18-10-17-13/h1-7,15H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQVJMBMNZMAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360125 |

Source

|

| Record name | Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626210-49-9 |

Source

|

| Record name | Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)